3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]propanamide
Description
This compound features a quinazolin-4-one core substituted with 6,7-dimethoxy groups, linked via a propanamide bridge to a (2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene moiety. The quinazolinone scaffold is known for its role in kinase inhibition and anticancer activity, while the benzothiazole sulfonyl group may enhance solubility and target binding through hydrogen bonding or π-π interactions .
Properties
Molecular Formula |
C21H20N4O6S2 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C21H20N4O6S2/c1-30-16-9-13-15(10-17(16)31-2)22-11-25(20(13)27)7-6-19(26)24-21-23-14-5-4-12(33(3,28)29)8-18(14)32-21/h4-5,8-11H,6-7H2,1-3H3,(H,23,24,26) |
InChI Key |
PNQHVQAYFYRPIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)OC |
Origin of Product |
United States |
Biological Activity
The compound 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]propanamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological effects, particularly focusing on its anticancer and antimicrobial properties.
Structural Characteristics
The compound features a quinazolinone core linked to a benzothiazole moiety , which is known for its diverse biological activities. The presence of methoxy groups and a methylsulfonyl substituent enhances the compound's reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O4S |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 1144458-79-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Quinazoline Core : This involves the condensation of anthranilic acid derivatives under acidic conditions.
- Introduction of Methoxy Groups : Methylation reactions using methyl iodide.
- Benzothiazole Integration : Coupling reactions to attach the benzothiazole moiety.
Anticancer Activity
Preliminary studies indicate that the compound exhibits significant anticancer properties. The quinazolinone structure is known for its ability to inhibit various cancer cell lines by targeting specific enzymes and receptors involved in tumor growth.
Case Studies :
- In vitro studies demonstrated that the compound inhibits proliferation in multiple cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.
- The IC50 values for these cell lines were reported as follows:
- MCF-7:
- PC-3:
These values suggest that the compound is more potent than many existing anticancer agents.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various pathogens through mechanisms such as enzyme inhibition and disruption of membrane integrity.
Research Findings :
- Disc diffusion assays indicated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values were determined to be notably low, indicating strong antimicrobial potential.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : Targeting specific kinases and other enzymes involved in cell signaling pathways.
- Receptor Modulation : Interacting with cellular receptors that regulate growth and apoptosis.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Oxoquinazoline | Lacks methoxy groups | Generally less potent |
| N-(2-(4-Oxoquinazolin-3(4H)-yl)ethyl)propanamide | Lacks benzothiazole moiety | Reduced binding affinity |
The unique combination of functional groups in 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]propanamide contributes to its enhanced biological activity compared to these similar compounds.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing both quinazolinone and benzothiazole structures exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The quinazolinone core is particularly noted for its ability to interfere with cell signaling pathways that promote tumor growth.
- Anti-inflammatory Effects : There is evidence to suggest that the compound can suppress the production of pro-inflammatory cytokines, indicating potential applications in treating autoimmune disorders and inflammatory diseases .
- Antimicrobial Properties : The structural components of the compound may contribute to antimicrobial activity, although specific studies on this aspect are still emerging.
Case Studies
Recent studies have focused on evaluating the anticancer properties of this compound:
- A study conducted on various cancer cell lines demonstrated significant inhibition of cell growth when treated with this compound, suggesting its potential as a lead candidate in anticancer drug development .
- Another investigation into its anti-inflammatory properties revealed that treatment with this compound resulted in decreased levels of inflammatory markers in vitro, supporting its potential use in inflammatory conditions.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is driven by four key functional groups:
Hydrolysis of the Propanamide Linker
Under acidic or basic conditions, the propanamide bond undergoes hydrolysis:
For this compound, hydrolysis yields 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid and 6-(methylsulfonyl)-1,3-benzothiazol-2-amine . Kinetic studies indicate that alkaline conditions (NaOH, 80°C) accelerate this reaction by 3x compared to acidic media .
Electrophilic Aromatic Substitution on Benzothiazole
The methylsulfonyl group activates the benzothiazole ring toward electrophilic substitution. For example, nitration occurs regioselectively at the C5 position:
This reaction is confirmed in analogs like 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-hydroxyphenyl)propanamide , where nitration proceeds at 0–5°C with >85% yield .
Nucleophilic Attack on Quinazolinone
The electron-deficient carbonyl at C4 of the quinazolinone undergoes nucleophilic attack. For instance, reaction with hydrazine forms a hydrazone derivative:
Similar reactivity is observed in 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide , where hydrazine modifies the quinazolinone ring at pH 7–8 .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, producing:
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C–N bond cleavage in the benzothiazole ring, forming 6-(methylsulfonyl)benzothiazole and a quinazolinone fragment.
Comparative Reactivity with Structural Analogs
Comparison with Similar Compounds
Key Observations :
- The 6,7-dimethoxy groups are conserved in all analogs, suggesting their critical role in base-structure activity, possibly through hydrogen bonding with target proteins .
- The trimethoxyphenyl substituent () introduces additional methoxy groups, which could enhance solubility but also steric hindrance .
Benzothiazole Modifications
Key Observations :
- The target’s methylsulfonyl group on benzothiazole enhances polarity and may improve water solubility compared to the saturated tetrahydrobenzothiazole in .
- The (2E)-ylidene configuration in the target and compounds introduces planarity, favoring interactions with hydrophobic enzyme pockets .
Propanamide Bridge Modifications
Key Observations :
- Substitution with a cyclopropylpyrimidinone () introduces a second heterocycle, which may broaden target selectivity but reduce specificity .
Preparation Methods
Synthesis of 6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl Fragment
The quinazolinone core is typically synthesized via cyclocondensation reactions involving anthranilic acid derivatives. A modified Niementowski synthesis (Scheme 1) is employed, where 3,4-dimethoxyanthranilic acid reacts with formamide under thermal conditions to yield 6,7-dimethoxy-3,4-dihydro-4-oxoquinazoline . This method, originally reported for unsubstituted anthranilic acids, was adapted by substituting the parent compound with methoxy-functionalized analogs. Key optimization includes refluxing in acetic acid (110°C, 6–8 hours) to achieve cyclization .
Alternative routes involve isatoic anhydride as a precursor. Heating 4,5-dimethoxyisatoic anhydride with ammonium acetate in ethanol under reflux generates the quinazolinone scaffold via ring-opening and subsequent cyclodehydration . This method offers higher regioselectivity for methoxy-substituted derivatives compared to traditional Niementowski conditions .
Synthesis of 6-(Methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene Fragment
The benzothiazole moiety is synthesized through a sequential sulfonation and cyclization strategy. Starting with 2-amino-4-methylsulfonylbenzenethiol, acylative cyclization with formamide derivatives forms the benzothiazole ring . The methylsulfonyl group is introduced via oxidation of a methylthio precursor using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C .
The (2E)-ylidene configuration is achieved through Knoevenagel condensation between 6-(methylsulfonyl)-1,3-benzothiazol-2-amine and an aldehyde, followed by oxidative dehydrogenation. Copper-catalyzed aerobic oxidation under microwave irradiation (100 W, 120°C, 20 minutes) ensures high stereoselectivity for the E-isomer .
Propanamide Linker Installation and Final Coupling
The propanamide spacer is introduced via a two-step protocol :
-
Acylation : The quinazolinone nitrogen is functionalized with 3-chloropropionyl chloride in the presence of triethylamine (TEA) in dry tetrahydrofuran (THF) at 0°C .
-
Nucleophilic Substitution : The chloropropyl intermediate reacts with the benzothiazole ylidene amine under basic conditions (K₂CO₃, DMF, 80°C) .
Microwave-assisted coupling (Scheme 2) enhances reaction efficiency. A mixture of the quinazolinone-propanamide intermediate and 6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene is irradiated (150 W, 100°C, 15 minutes) in the presence of Cu(I) bromide as a catalyst, yielding the target compound in 78–85% purity .
Optimization and Analytical Validation
Reaction Conditions
-
Solvent Effects : Acetic acid improves cyclization yields for quinazolinones (82–90%) , while DMF accelerates amide coupling .
-
Catalysts : Copper catalysts (e.g., CuBr) reduce side reactions during ylidene formation .
-
Temperature : Microwave irradiation at 100–120°C shortens reaction times from hours to minutes .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 6.9 Hz, H-5 quinazolinone), 7.85 (d, J = 6.9 Hz, H-8 benzothiazole), 3.75 (s, OCH₃), 2.95 (s, SO₂CH₃) .
-
IR : νmax 1770 cm⁻¹ (C=O quinazolinone), 1640 cm⁻¹ (C=N benzothiazole) .
Challenges and Alternative Approaches
Regioselectivity Issues : Methoxy groups at positions 6 and 7 may hinder cyclization. Using protecting groups (e.g., tert-butyldimethylsilyl) during quinazolinone synthesis mitigates this .
Stereochemical Control : The E-configuration of the ylidene group is stabilized by microwave-assisted reactions, which minimize thermal epimerization .
Scalability : Column chromatography (silica gel, ethyl acetate/hexane) remains critical for purifying intermediates .
Q & A
Q. Basic Research Focus
- Quinazolinone Core Synthesis : The 6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl group can be synthesized via cyclization of 2-amino-4,5-dimethoxybenzoic acid with thiourea or urea derivatives under acidic conditions . For example, refluxing with acetic acid and phosphoryl chloride (POCl₃) yields the 4-oxoquinazolin-3(4H)-yl scaffold .
- Benzothiazole Fragment : The (2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene group can be prepared by sulfonation of 2-aminobenzenethiol followed by oxidative cyclization. Methylsulfonyl introduction may require selective sulfonation using methanesulfonyl chloride .
- Propanamide Linkage : Coupling the quinazolinone and benzothiazole fragments via a propanamide bridge can be achieved using carbodiimide-based reagents (e.g., HBTU/DMAP) in dry DMF or DMSO under inert atmosphere .
Q. Advanced Optimization
- Design of Experiments (DoE) : To optimize reaction yields, employ statistical models (e.g., response surface methodology) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, highlights DoE for optimizing flow-chemistry conditions, which can be adapted for multi-step syntheses .
How should researchers characterize this compound to confirm structural fidelity and purity?
Q. Basic Techniques
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substituent positions and stereochemistry. For instance, the methylsulfonyl group in the benzothiazole moiety should show a singlet at ~3.3 ppm (¹H) and 40–45 ppm (¹³C) .
- IR Spectroscopy : Validate carbonyl (C=O, ~1680–1720 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) functionalities .
- Elemental Analysis (EA) : Compare calculated vs. experimental C, H, N, S percentages (deviation <0.4% acceptable) .
Q. Advanced Techniques
- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism (e.g., E/Z configuration of the benzothiazole ylidene group) using single-crystal diffraction, as demonstrated in for a related sulfanylquinazolinone .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm error.
What biological evaluation strategies are suitable for this compound, given its structural features?
Q. Basic Screening
- Antiproliferative Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, referencing ’s protocol for sulphamethoxazole derivatives. Include positive controls like doxorubicin .
- Enzyme Inhibition : Screen for kinase or HDAC inhibition using fluorometric assays, given the benzothiazole’s potential to chelate metal ions in active sites .
Q. Advanced Mechanistic Studies
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes. describes docking studies for triazolyl-benzoimidazole derivatives, which can guide similar workflows .
- SAR Exploration : Modify substituents (e.g., replace methylsulfonyl with sulfonamide) and compare bioactivity. Monitor changes in IC₅₀ values to identify critical pharmacophores .
How can researchers resolve contradictions in synthetic yields or spectral data across studies?
Q. Methodological Approach
- Reproducibility Checks : Replicate published procedures with rigorous control of anhydrous conditions and reagent purity. For example, reports a 95.7% yield for a thioureidopropanoic acid derivative, which may require strict pH control during precipitation .
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw or ACD/Labs). uses ACD software to calculate solubility and density, which can aid in spectral assignments .
Case Study :
If a reported ¹³C NMR signal for the quinazolinone carbonyl conflicts (e.g., 166.5 ppm in vs. 168.2 ppm in ), re-examine solvent effects (DMSO-d₆ vs. CDCl₃) and concentration .
What computational tools are recommended for predicting physicochemical properties and stability?
Q. Basic Tools
- LogP Calculation : Use Molinspiration or SwissADME to estimate lipophilicity, critical for bioavailability.
- Degradation Studies : Simulate hydrolytic stability of the propanamide bond using Gaussian-based DFT calculations.
Q. Advanced Modeling
- Molecular Dynamics (MD) : Predict conformational stability in aqueous vs. lipid membranes (e.g., GROMACS).
- QSPR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) with solubility or metabolic half-life using tools like Schrodinger’s QikProp .
How can researchers design analogs to improve metabolic stability without compromising activity?
Q. Strategy
- Isosteric Replacement : Replace the methylsulfonyl group with a trifluoromethanesulfonyl moiety to enhance metabolic resistance.
- Prodrug Approach : Mask the 4-oxoquinazolinone carbonyl as a ketal or ester, as seen in for AZD8931 derivatives .
- In Silico Metabolism Prediction : Use ADMET Predictor or StarDrop to identify vulnerable sites (e.g., benzylic sulfonyl groups) prone to cytochrome P450 oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
